2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene-5-methanol
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Overview
Description
2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene-5-methanol is a complex organic compound with a unique structure. It belongs to the class of methanoazulenes, which are known for their distinctive azulene core structure. This compound is characterized by its multiple methyl groups and a methanol functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene-5-methanol typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and efficiency in production. Industrial methods may also incorporate purification steps such as distillation or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene-5-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while substitution reactions can introduce halogen atoms or other functional groups .
Scientific Research Applications
2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene-5-methanol exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of certain enzymes or activation of signaling cascades, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Di-epi-α-cedrene
- 2-epi-α-Funebrene
- 7-epi-α-Cedrene
Uniqueness
Compared to these similar compounds, 2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene-5-methanol is unique due to its specific arrangement of methyl groups and the presence of a methanol functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
94200-03-0 |
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Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
(2,6,6,8-tetramethyl-9-tricyclo[5.3.1.01,5]undec-8-enyl)methanol |
InChI |
InChI=1S/C16H26O/c1-10-5-6-14-15(3,4)13-8-16(10,14)7-12(9-17)11(13)2/h10,13-14,17H,5-9H2,1-4H3 |
InChI Key |
WYLDHPFSVIQOFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C13CC(C2(C)C)C(=C(C3)CO)C |
Origin of Product |
United States |
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